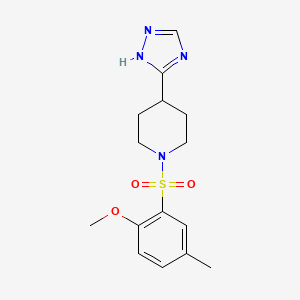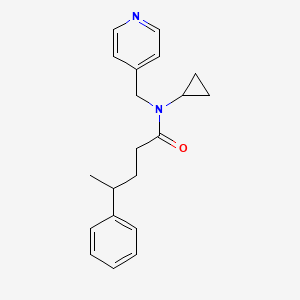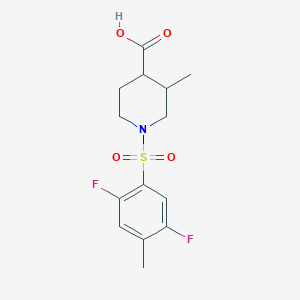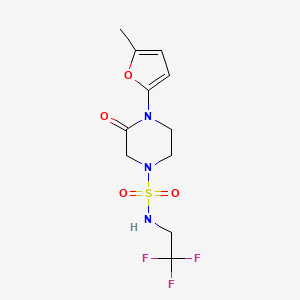
1-(2-methoxy-5-methylphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the Triazole Ring:
- The triazole ring is usually introduced through a cyclization reaction involving hydrazine derivatives and aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods:
- Industrial synthesis may involve continuous flow reactors to optimize reaction conditions and improve yield.
- Catalysts such as palladium or copper may be used to facilitate specific steps, particularly in the formation of carbon-nitrogen bonds.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, forming corresponding aldehydes or acids.
-
Reduction:
- Reduction of the sulfonyl group to a sulfide or thiol can be achieved using reducing agents like lithium aluminum hydride.
-
Substitution:
- The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include sulfides and thiols.
- Substitution products vary depending on the electrophile used, such as nitro or halogenated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
- Exhibits potential as an antifungal and antibacterial agent.
- Studied for its ability to inhibit specific enzymes involved in microbial metabolism.
Medicine:
- Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
- Potential use in the development of new pharmaceuticals for treating infectious diseases.
Industry:
- Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
- Potential applications in the development of agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxy-5-methylphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-yl)piperidine typically involves multiple steps:
-
Formation of the Piperidine Core:
- Starting with a piperidine derivative, the core structure is often synthesized through nucleophilic substitution reactions.
- Common reagents include alkyl halides and amines under basic conditions.
Mechanism of Action
The mechanism by which 1-(2-methoxy-5-methylphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-yl)piperidine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The sulfonyl group is known to form strong interactions with enzyme active sites, inhibiting their function. The triazole ring can interact with nucleic acids, potentially disrupting DNA or RNA synthesis.
Molecular Targets and Pathways:
- Enzymes involved in microbial cell wall synthesis.
- Receptors involved in signal transduction pathways in cancer cells.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-yl)piperidine: Lacks the methyl group, potentially altering its biological activity.
1-(2-Methylphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-yl)piperidine: Lacks the methoxy group, which may affect its solubility and reactivity.
Uniqueness:
- The presence of both methoxy and methyl groups in 1-(2-methoxy-5-methylphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-yl)piperidine enhances its lipophilicity and potentially its ability to cross cell membranes.
- The combination of these functional groups may also contribute to its unique binding properties and biological activity.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various fields of scientific research.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-4-(1H-1,2,4-triazol-5-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-3-4-13(22-2)14(9-11)23(20,21)19-7-5-12(6-8-19)15-16-10-17-18-15/h3-4,9-10,12H,5-8H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZXSVHZHIYTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(N-benzyl-4-methoxyanilino)methyl]pyrimidin-4-amine](/img/structure/B6974627.png)
![Methyl 1-[[4-(4-methylpyrimidin-2-yl)oxyphenyl]carbamoyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B6974628.png)
![[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,3-dihydrochromen-4-yl]methanol](/img/structure/B6974630.png)

![N-[2-(6-methoxypyridin-2-yl)ethyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B6974644.png)
![(3-Cyclopropyl-1,2-oxazol-5-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6974653.png)

![2-Methyl-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B6974679.png)
![3-cyclopropyl-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6974682.png)
![1-[1-(4-Chloro-2-fluorophenyl)sulfonyl-4-methylpiperidin-2-yl]ethanol](/img/structure/B6974685.png)
![3-cyclopropyl-N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B6974700.png)
![N-[4-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6974704.png)
![N-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropane-1-sulfonamide](/img/structure/B6974713.png)

